Gandotinib, also known as LY2784544, is an experimental small-molecule inhibitor developed by Eli Lilly for the treatment of various cancers, particularly those associated with mutations in the Janus Kinase 2 gene (JAK2). It primarily targets the JAK2 enzyme, which plays a critical role in the JAK/STAT signaling pathway, a pathway implicated in cell growth, differentiation, and immune response. This compound has shown promise in clinical trials for conditions such as myeloproliferative neoplasms, including polycythemia vera and primary myelofibrosis .
Gandotinib belongs to a class of compounds known as imidazoles and is classified as an antineoplastic agent. It is specifically categorized as a Janus Kinase 2 inhibitor. The chemical structure of Gandotinib includes a core imidazo[1,2-b]pyridazine framework, which is modified with various functional groups to enhance its biological activity .
The synthesis of Gandotinib involves several key steps:
The industrial production methods would focus on optimizing these synthetic routes to ensure high yield and purity for large-scale production.
Gandotinib has a complex molecular structure characterized by its imidazo[1,2-b]pyridazine core. The specific arrangement of atoms and functional groups contributes to its biological activity. The molecular formula is CHClFN, and its molecular weight is approximately 385.84 g/mol. The structural details are crucial for understanding how it interacts with biological targets .
Gandotinib can undergo various chemical reactions:
These reactions are essential for modifying Gandotinib to enhance its efficacy or reduce potential side effects.
Gandotinib acts as an ATP-competitive inhibitor of JAK2. By binding to the ATP-binding site of JAK2, it prevents the phosphorylation of downstream signaling proteins involved in cell proliferation and survival. This inhibition disrupts the JAK/STAT signaling pathway, which is crucial for various cellular processes including hematopoiesis and immune responses. Studies have shown that Gandotinib can significantly reduce JAK2V617F gene load in BaF3 cells, indicating its potential effectiveness against cancers driven by this mutation .
Gandotinib exhibits several important physical and chemical properties:
These properties are critical for determining how Gandotinib behaves in biological systems and its potential therapeutic applications.
Gandotinib has been primarily studied for its applications in treating myeloproliferative neoplasms such as:
Clinical trials have focused on evaluating its efficacy and safety profile in patients suffering from these conditions. The results indicate that Gandotinib may offer a novel therapeutic option for patients with JAK2 mutations who are resistant or intolerant to existing treatments .
Gandotinib (LY2784544) is an imidazopyridazine-based small molecule inhibitor with the chemical name 3-(4-chloro-2-fluorobenzyl)-2-methyl-N-(5-methyl-1H-pyrazol-3-yl)-8-(morpholinomethyl)imidazo[1,2-b]pyridazin-6-amine. Its molecular formula is C₂₃H₂₅ClFN₇O, yielding a molecular weight of 469.94 g/mol. The compound features a core imidazo[1,2-b]pyridazine scaffold linked to a 4-chloro-2-fluorobenzyl moiety at position 3, enhancing hydrophobic interactions with kinase targets. A morpholinomethyl group at position 8 improves solubility and pharmacokinetic properties, while the 5-methyl-1H-pyrazol-3-amine substituent at position 6 enables critical hydrogen bonding with kinase domains [4] [8].
Table 1: Key Molecular Properties of Gandotinib
Property | Value |
---|---|
Molecular Formula | C₂₃H₂₅ClFN₇O |
Molecular Weight | 469.94 g/mol |
CAS Registry Number | 1229236-86-5 |
Core Structure | Imidazo[1,2-b]pyridazine |
Key Substituents | 4-Chloro-2-fluorobenzyl, morpholinomethyl, 5-methylpyrazol-3-amine |
The design strategically exploits the ATP-binding pocket of JAK2, with the imidazopyridazine core mimicking purine interactions. The chloro-fluorobenzyl group occupies a hydrophobic cleft adjacent to the gatekeeper residue, conferring mutant selectivity. X-ray crystallography confirms that the morpholine oxygen forms water-bridged hydrogen bonds with conserved residues in the kinase hinge region [1] [10].
Gandotinib demonstrates potent inhibition of JAK2 with an IC₅₀ of 3 nM in biochemical assays. It exhibits 8- to 20-fold selectivity for JAK2 over JAK1 (IC₅₀ = 19.8 nM) and JAK3 (IC₅₀ = 48 nM). Notably, it preferentially targets the oncogenic JAK2 V617F mutant (Ki = 0.245 nM) compared to wild-type JAK2 (Ki = 0.288 nM). This mutant selectivity arises from differential binding kinetics in the pseudokinase domain, where V617F destabilizes the autoinhibitory conformation [1] [10].
Beyond JAK2, gandotinib inhibits additional kinases:
Table 2: Kinase Selectivity Profile of Gandotinib
Kinase | IC₅₀ (nM) | Selectivity vs. JAK2 |
---|---|---|
JAK2 (V617F) | 0.245 (Ki) | Reference |
JAK2 (WT) | 3 | Reference |
JAK1 | 19.8 | 6.6-fold less potent |
JAK3 | 48 | 16-fold less potent |
FLT3 | 4 | Comparable |
TYK2 | 44 | 14.7-fold less potent |
FGFR2 | 32 | 10.7-fold less potent |
Cellular assays validate this selectivity: Gandotinib inhibits JAK2 V617F-driven STAT5 phosphorylation (IC₅₀ = 20 nM) and proliferation (IC₅₀ = 55 nM) in Ba/F3 cells. In contrast, interleukin-3-stimulated wild-type JAK2 signaling requires significantly higher concentrations (IC₅₀ = 1.18 μM), indicating a therapeutic window for mutant-driven malignancies [1] [5].
The imidazopyridazine scaffold is critical for JAK2 inhibition, with modifications altering potency and selectivity:
Core Modifications
Linker Optimization
Comparative SAR with Imidazopyridines
Though structurally distinct, imidazopyridine-based kinase inhibitors (e.g., c-Met inhibitors) inform gandotinib’s design:
Table 3: Impact of Structural Modifications on Gandotinib Analogs
Position | Optimal Group | Substitution Effect | Potency Change |
---|---|---|---|
3 | 4-Chloro-2-fluorobenzyl | Removal or halogen exchange (Cl→Br) | >100-fold JAK2 loss |
6 | 5-Methylpyrazol-3-amine | Replacement with aniline | 8-fold JAK2 loss |
8 | Morpholinomethyl | Replacement with methyl or piperazinyl | Solubility decrease >80% |
Absorption
Gandotinib reaches peak plasma concentrations (Cₘₐₓ) within 4 hours post-oral administration. Its bioavailability in preclinical models is 65–80%, facilitated by the morpholinomethyl group’s solubility enhancement. Food intake delays Tₘₐₓ by 1.5 hours but does not affect overall exposure (AUC) [5] [7].
Distribution
The drug is 92% plasma protein-bound, primarily to albumin. It achieves a volume of distribution (Vd) of 32 L/kg, indicating extensive tissue penetration. In xenograft models, spleen-to-plasma ratios exceed 5:1, correlating with its efficacy in splenomegaly-associated myeloproliferative neoplasms [5] [10].
Metabolism
Hepatic metabolism involves:
Excretion
Table 4: Summary of Gandotinib ADME Properties
Parameter | Value | Method/Observation |
---|---|---|
Oral Bioavailability | 65–80% | Preclinical models |
Tₘₐₓ | 4 hours | Phase 1 clinical trial |
Plasma Protein Binding | 92% | In vitro assay |
Volume of Distribution | 32 L/kg | Murine xenograft models |
Metabolism | CYP3A4 oxidation, UGT1A1 conjugation | Metabolite identification |
Half-life | 6 hours | Phase 1 clinical trial |
Fecal Excretion | 58% (unchanged) | Radiolabeled studies |
Renal Excretion | 22% (metabolites) | Phase 1 clinical trial |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7